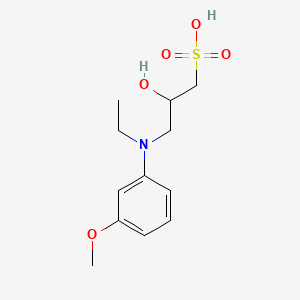
Chlormadinon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlormadinone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is primarily used in the form of chlormadinone acetate, which is a derivative of chlormadinone. This compound is widely used in hormonal contraceptives and hormone replacement therapy due to its progestogenic and anti-androgenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlormadinone acetate is synthesized through a multi-step chemical process. The synthesis typically starts with the steroidal nucleus, which undergoes chlorination and acetylation reactions.
Industrial Production Methods
Industrial production of chlormadinone acetate involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Chlormadinone acetate undergoes several types of chemical reactions, including:
Reduction: The reduction of chlormadinone acetate can lead to the formation of various hydroxy derivatives.
Hydroxylation: This reaction introduces hydroxyl groups into the molecule, enhancing its biological activity.
Deacetylation: Removal of the acetoxy group can yield chlormadinone.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for hydroxylation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxy derivatives of chlormadinone acetate, which have varying degrees of biological activity. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chlormadinone acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and synthetic methodologies.
Biology: Researchers use chlormadinone acetate to study hormone-receptor interactions and the regulation of gene expression.
Medicine: It is extensively used in hormonal contraceptives and hormone replacement therapy. .
Mécanisme D'action
Chlormadinone acetate exerts its effects by binding to progesterone receptors in the body. This binding inhibits the release of gonadotropins, which are hormones responsible for ovulation. Additionally, chlormadinone acetate has anti-androgenic properties, meaning it can block the effects of male hormones like testosterone. This makes it effective in treating conditions like acne and hirsutism .
Comparaison Avec Des Composés Similaires
Chlormadinone acetate is often compared with other progestins such as drospirenone and medroxyprogesterone acetate. While all these compounds have progestogenic activity, chlormadinone acetate is unique due to its strong anti-androgenic effects. This makes it particularly useful in treating androgen-dependent conditions .
List of Similar Compounds
Drospirenone: Another synthetic progestin with anti-androgenic properties.
Medroxyprogesterone acetate: A progestin used in contraceptives and hormone replacement therapy.
Norethisterone: A synthetic progestin used in various hormonal therapies.
Chlormadinone acetate stands out due to its dual action as a progestin and anti-androgen, making it a versatile compound in both research and clinical applications.
Propriétés
IUPAC Name |
17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJZBBCZGVNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859691 |
Source


|
| Record name | 6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)
![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)








![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)

